molecular formula C12H12N4O B10975299 1-(2-Methylphenyl)-3-pyrazin-2-ylurea

1-(2-Methylphenyl)-3-pyrazin-2-ylurea

Cat. No.: B10975299
M. Wt: 228.25 g/mol
InChI Key: VUCIRFOFGHHABW-UHFFFAOYSA-N
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Description

N-(2-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA is a chemical compound that belongs to the class of ureas. Ureas are organic compounds with the general formula R₁R₂N-CO-NR₃R₄, where R₁, R₂, R₃, and R₄ can be hydrogen atoms or organic groups. This particular compound features a 2-methylphenyl group and a 2-pyrazinyl group attached to the urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA typically involves the reaction of 2-methylphenyl isocyanate with 2-pyrazinamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-(2-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential use in drug development due to its structural features.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N’-pyrazinylurea: Similar structure but lacks the methyl group on the phenyl ring.

    N-(2-Methylphenyl)-N’-phenylurea: Similar structure but lacks the pyrazinyl group.

Uniqueness

N-(2-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA is unique due to the presence of both the 2-methylphenyl and 2-pyrazinyl groups, which may confer specific chemical and biological properties not found in other ureas.

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

1-(2-methylphenyl)-3-pyrazin-2-ylurea

InChI

InChI=1S/C12H12N4O/c1-9-4-2-3-5-10(9)15-12(17)16-11-8-13-6-7-14-11/h2-8H,1H3,(H2,14,15,16,17)

InChI Key

VUCIRFOFGHHABW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=NC=CN=C2

solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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